Welcome to the BenchChem Online Store!
molecular formula C6H4O5 B067507 3-Oxabicyclo[3.1.0]hexane-6-carboxylicacid,2,4-dioxo-,(1alpha,5alpha,6alpha)-(9CI) CAS No. 187681-87-4

3-Oxabicyclo[3.1.0]hexane-6-carboxylicacid,2,4-dioxo-,(1alpha,5alpha,6alpha)-(9CI)

Cat. No. B067507
M. Wt: 156.09 g/mol
InChI Key: ZQRIKYUYFIDMLI-MZJVJLTCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05623078

Procedure details

Acetic acid (58.8 ml, 933 mmol) and acetic anhydride (20.4 ml, 185 mmol) were added to cyclopropane-1,2,3-tricarboxylic acid (24.4 g, 140 mmol), followed by reacting the mixture while heating under reflux for 2 hours, concentrating the reaction solution into a half volume, filtering off deposited crystals, washing them with heptane and drying under reduced pressure, to obtain 2,4-dioxo-3-oxabicyclo[3.1.0]hexane-6-carboxylic acid (18.1 g, 116 mmol, 83%).
Quantity
58.8 mL
Type
reactant
Reaction Step One
Quantity
20.4 mL
Type
reactant
Reaction Step One
Quantity
24.4 g
Type
reactant
Reaction Step One
Name
2,4-dioxo-3-oxabicyclo[3.1.0]hexane-6-carboxylic acid
Yield
83%

Identifiers

REACTION_CXSMILES
C(O)(=O)C.C(OC(=O)C)(=O)C.[CH:12]1([C:21]([OH:23])=[O:22])[CH:14]([C:15]([OH:17])=[O:16])[CH:13]1[C:18]([OH:20])=O>>[O:22]=[C:21]1[O:23][C:18](=[O:20])[CH:13]2[CH:12]1[CH:14]2[C:15]([OH:17])=[O:16]

Inputs

Step One
Name
Quantity
58.8 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
20.4 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
24.4 g
Type
reactant
Smiles
C1(C(C1C(=O)O)C(=O)O)C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while heating
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hours
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrating the reaction solution into a half volume
FILTRATION
Type
FILTRATION
Details
filtering off
WASH
Type
WASH
Details
washing them with heptane
CUSTOM
Type
CUSTOM
Details
drying under reduced pressure

Outcomes

Product
Name
2,4-dioxo-3-oxabicyclo[3.1.0]hexane-6-carboxylic acid
Type
product
Smiles
O=C1C2C(C2C(O1)=O)C(=O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 116 mmol
AMOUNT: MASS 18.1 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 82.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.